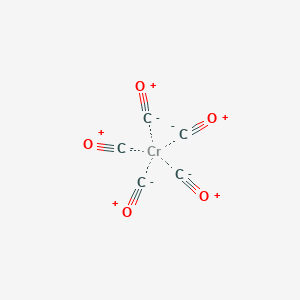
Pentacarbonylchromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacarbonylchromate(2-) is an organochromium compound and a metal carbonyl.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1.1. Electrophilic Reactions
Pentacarbonylchromium has been utilized as a reagent in electrophilic reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize carbanions makes it a valuable tool for synthesizing complex organic molecules. For example, it has been used in the synthesis of various carbene complexes, which are essential intermediates in organic synthesis .
1.2. Complexation with Functional Groups
Recent studies have demonstrated the unexpected complexation of this compound with cyano groups in certain organic compounds. This interaction can lead to the formation of new materials with tailored properties, showcasing its potential in developing novel organic materials .
Catalysis
2.1. Catalytic Reactions
This compound serves as a catalyst in several chemical reactions, including hydrogenation and carbonylation processes. Its ability to facilitate these reactions under mild conditions makes it an attractive option for industrial applications. Research indicates that this compound can enhance reaction rates and selectivity compared to traditional catalysts .
2.2. Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles, as it can often replace more toxic reagents and solvents in chemical processes. Studies have shown that employing this compound in electrochemical reactions significantly reduces waste and improves the overall sustainability of chemical manufacturing .
Material Science
3.1. Synthesis of Nanomaterials
This compound has been explored for its potential in synthesizing nanomaterials, particularly metal nanoparticles. The reduction of metal salts using this compound can yield nanoparticles with specific sizes and shapes, which are crucial for applications in electronics and catalysis .
3.2. Coordination Polymers
The ability of this compound to form coordination complexes allows for the development of coordination polymers with unique structural and electronic properties. These materials are being investigated for applications in gas storage, separation technologies, and as sensors .
Case Study 1: Synthesis of Terpene Natural Products
A study demonstrated the use of this compound in synthesizing terpene natural products through allylic oxidation reactions. This method provided higher yields and reduced environmental impact compared to traditional methods using chromium reagents .
Case Study 2: Photochemical Reactions
Research into photochemical pathways involving this compound showed its effectiveness in forming alkane σ-complexes from Cr(CO)₆ under UV light exposure. This finding opens avenues for utilizing light-driven processes in organic synthesis .
Eigenschaften
Molekularformel |
C5CrO5 |
|---|---|
Molekulargewicht |
192.05 g/mol |
IUPAC-Name |
carbon monoxide;chromium |
InChI |
InChI=1S/5CO.Cr/c5*1-2; |
InChI-Schlüssel |
HAUXSVQKDKQHTF-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















